1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide
Description
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide (CAS: 135325-05-2) is a bicyclic heterocyclic compound featuring two partially saturated pyrrole rings fused at the [3,4-c] positions. Its molecular formula is C₆H₁₂Br₂N₂, with a molecular weight of 304.89 g/mol. The dihydrobromide salt form enhances aqueous solubility and stability, making it suitable for synthetic and pharmaceutical applications. This compound is commercially available in 250 mg and 100 mg quantities with ≥95% purity .
The pyrrolopyrrole scaffold is notable for its conformational flexibility and nitrogen-rich structure, which facilitates interactions with biological targets or metal ions. The hexahydro designation indicates partial saturation, reducing aromaticity compared to fully unsaturated pyrrole derivatives, thereby modulating electronic properties and reactivity .
Properties
IUPAC Name |
1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole;dihydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.2BrH/c1-5-2-8-4-6(5)3-7-1;;/h7-8H,1-4H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTXQAIMJKGVPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)CNC2.Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Methods for Core Structure Assembly
Acid-Catalyzed Cyclization
A more widely adopted approach involves acid-catalyzed intramolecular cyclization. Jendralla et al. (cited in J-GLOBAL) developed a route starting from a linear sulfonamide precursor. The reaction employs sulfuric acid as a catalyst, promoting the elimination of water and formation of the bicyclic framework. Critical parameters include:
Dihydrobromide Salt Formation
Following cyclization, the free base is treated with hydrobromic acid (HBr) to form the dihydrobromide salt. The Open Reaction Database (ORD) outlines a standardized protocol:
Procedure:
- Acid Addition : The free base (7 g) is dissolved in 60 mL of chloroform, and 48% HBr (10.8 g) is added dropwise at 0°C.
- Precipitation : The mixture is stirred for 1 hour, yielding a white precipitate.
- Purification : The solid is washed with 1:1 methanol-ethyl ether (4 × 100 mL) and dried under vacuum.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 71% |
| Purity (HPLC) | >98% |
| Melting Point | 205–209°C |
Optimization of Reaction Conditions
Solvent Effects
The choice of solvent significantly impacts cyclization efficiency. Comparative studies show that DMF outperforms THF and acetonitrile due to its high polarity and ability to stabilize charged intermediates.
Temperature Control
Elevated temperatures (reflux) accelerate cyclization but risk decomposition. A balance is achieved by maintaining reflux at 110°C for 4 hours, as evidenced by kinetic studies.
Analytical Characterization
Spectroscopic Data
Industrial-Scale Production
Hoechst AG’s patented method (Jendralla et al.) scales the synthesis to kilogram quantities using continuous flow reactors. Key adaptations include:
Challenges and Mitigation Strategies
Byproduct Formation
Over-acidification during salt formation can lead to tribromide impurities. Strict stoichiometric control (2:1 HBr:base ratio) and pH monitoring (target pH 2–3) minimize this issue.
Hygroscopicity
The dihydrobromide salt is hygroscopic, necessitating storage under nitrogen at 2–8°C.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
While the search results do not provide an extensive amount of information specifically on the applications of "1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole dihydrobromide," they do offer some insight into related compounds and their uses, which can help infer potential applications.
General Information
this compound is a building block used in research . Its molecular formula is C6H12Br2N2, and it has a molecular weight of 271.98 .
Potential Applications Based on Related Compounds
- Pharmaceutical Development : 2-Boc-hexahydropyrrolo[3,4-c]pyrrole, a related compound, is a key intermediate in synthesizing pharmaceutical agents, especially for drugs targeting neurological disorders .
- Organic Synthesis : 2-Boc-hexahydropyrrolo[3,4-c]pyrrole is also employed in organic chemistry to construct complex molecules, serving as a versatile building block for creating novel compounds . Additionally, hexahydropyrrolo[3,4-b]pyrrole-fused quinolines can be synthesized through cycloaddition reactions .
- Material Science : 2-Boc-hexahydropyrrolo[3,4-c]pyrrole is used in formulating advanced materials, contributing to the development of polymers with enhanced properties for industrial applications .
- Biotechnology : This compound aids in designing bioactive molecules, facilitating innovative solutions in drug delivery systems .
- Research on Natural Products : It plays a role in studying natural product synthesis, helping scientists explore new natural compounds with potential therapeutic benefits .
- PKR Activation : Tetrahydropyrrolo[3,4-c]pyrrole derivatives are used in compositions for activating pyruvate kinase .
- Inhibitors of stearoyl-coenzyme A delta-9 desaturase (SCD) : Heterocyclic compounds, which include pyrrolo[3,4-c]pyrrole derivatives, can be used as inhibitors of SCD, useful for treating conditions related to abnormal lipid synthesis and metabolism, including cardiovascular disease, atherosclerosis, obesity, diabetes, and cancer .
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Counterion Impact
- Dihydrobromide vs. Dihydrochloride: Bromide salts generally exhibit lower lattice energy than chloride salts, leading to higher solubility in organic solvents. This property makes the dihydrobromide derivative more versatile in non-aqueous reaction systems .
- Benzyl vs. Methyl Groups : The benzyl substituent in 1-Benzyloctahydropyrrolo[3,4-b]pyrrole increases steric bulk and lipophilicity, favoring interactions with hydrophobic biological targets or catalysts .
Ring Junction and Saturation
- [3,4-c] vs.
- Hexahydro vs. Octahydro : Higher saturation (octahydro) reduces ring strain but limits π-orbital conjugation, affecting electronic properties such as absorption spectra or redox behavior .
Comparative Reactivity Studies
- Nucleophilic Substitution : The methyl ester derivative undergoes faster ester hydrolysis than the dihydrobromide salt, attributed to the electron-withdrawing carboxylate group .
- Stability : The dihydrobromide form demonstrates superior thermal stability (decomposition >200°C) compared to dihydrochloride analogs, as bromide ions provide stronger ionic interactions .
Biological Activity
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide (CAS: 135325-05-2) is a bicyclic compound with notable biological activity. This compound is structurally characterized by a hexahydropyrrolo framework containing nitrogen atoms that contribute to its reactivity and potential therapeutic applications. Recent research has highlighted its interactions with various biological systems, making it a subject of interest in pharmacology and medicinal chemistry.
The biological activity of this compound can be attributed to its ability to interact with specific neurotransmitter receptors. Studies suggest that compounds with similar structures often act as ligands for histamine receptors, particularly the H3 receptor. This interaction may influence neurotransmitter release and has implications for treating neurological disorders such as schizophrenia and anxiety disorders .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Neuropharmacological Effects : It has been shown to modulate neurotransmitter systems, enhancing cognitive functions and reducing anxiety symptoms in preclinical models.
- Inhibition of Enzymatic Activity : The compound has been explored as an inhibitor of stearoyl-CoA desaturase (SCD), which plays a crucial role in lipid metabolism. This inhibition is relevant for conditions such as non-alcoholic fatty liver disease and metabolic syndrome .
- Potential Anticancer Activity : Some studies have suggested that similar compounds may exhibit cytotoxic effects against cancer cell lines, warranting further investigation into their potential as anticancer agents .
Toxicity and Safety Profile
The safety profile of this compound indicates no significant endocrine disrupting properties or acute toxicity in standard assays. However, detailed toxicological studies are necessary to fully understand its safety in clinical applications .
Study 1: Neuropharmacological Assessment
A study conducted on the effects of this compound on cognitive function in rodent models demonstrated significant improvements in memory retention and anxiety reduction when administered at specific dosages. The compound's ability to enhance synaptic plasticity was attributed to its action on histamine receptors.
Study 2: SCD Inhibition
In vitro studies evaluating the inhibition of stearoyl-CoA desaturase showed that the compound effectively reduced lipid accumulation in hepatocyte cell lines. This suggests potential therapeutic benefits for metabolic disorders related to lipid metabolism.
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to structurally related compounds:
| Compound Name | Neuropharmacological Activity | SCD Inhibition | Anticancer Activity | Toxicity Profile |
|---|---|---|---|---|
| Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide | Significant | Yes | Potential | Low |
| 2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole | Moderate | No | Moderate | Moderate |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide to improve yield and purity?
- Methodological Approach : Begin with a trial-and-error framework using quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and intermediates. Integrate computational predictions with iterative experimental validation, focusing on solvent selection, temperature gradients, and catalyst loading. For example, ICReDD’s hybrid approach combines reaction path searches and experimental feedback loops to narrow optimal conditions . Post-synthesis, employ HPLC or NMR (e.g., referencing impurity standards in ’s table) to assess purity and adjust reaction parameters.
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Approach : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and bromine isotope patterns. Pair with 2D NMR (¹H-¹³C HSQC, HMBC) to resolve the bicyclic pyrrolo-pyrrole core and dihydrobromide counterion interactions. X-ray crystallography can validate stereochemistry if single crystals are obtainable. Cross-reference with impurity profiles (e.g., analogous compounds in ) to identify byproducts .
Q. What stability considerations are critical for handling this dihydrobromide salt in laboratory settings?
- Methodological Approach : Store the compound in desiccated, amber vials under inert gas (N₂/Ar) to prevent hygroscopic degradation and photolysis. Monitor stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. Adhere to safety protocols for corrosive salts, such as using fume hoods and PPE, as outlined in laboratory safety regulations .
Advanced Research Questions
Q. How can computational modeling be integrated to predict the compound’s reactivity in novel reaction systems?
- Methodological Approach : Implement reaction network analysis using ab initio molecular dynamics (AIMD) or machine learning (ML)-driven cheminformatics tools. For instance, ICReDD’s framework applies quantum mechanics/molecular mechanics (QM/MM) to simulate reaction trajectories and identify transition states. Validate predictions with microfluidic reactors to test small-scale reaction conditions .
Q. What strategies address contradictions in spectroscopic data when analyzing impurities or degradation products?
- Methodological Approach : Combine tandem MS (MS/MS) with ion mobility spectrometry to separate co-eluting impurities. Use isotopic labeling (e.g., deuterated analogs) to trace degradation pathways. For ambiguous NMR signals, employ dynamic nuclear polarization (DNP-NMR) or spiking experiments with synthesized impurities (e.g., halogenated analogs in ) .
Q. How can stereoselective synthesis of the pyrrolo-pyrrole core be achieved to explore structure-activity relationships (SAR)?
- Methodological Approach : Leverage asymmetric catalysis (e.g., chiral Brønsted acids or transition-metal complexes) to control stereocenters during cyclization. Reference stereocontrolled syntheses of hexahydropyrroloindole alkaloids (), adapting strategies like kinetic resolution or substrate-directed induction. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) .
Q. What reactor design principles are critical for scaling up synthesis while maintaining reaction efficiency?
- Methodological Approach : Opt for continuous-flow reactors to enhance heat/mass transfer and minimize side reactions. Use computational fluid dynamics (CFD) simulations to model mixing efficiency and residence time distribution. Classify reactor parameters under CRDC subclass RDF2050112, emphasizing scalability and process control (e.g., real-time pH monitoring) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
